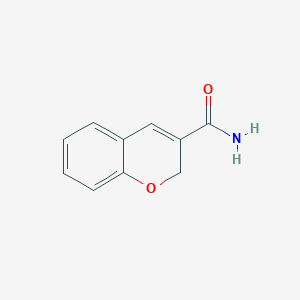

2H-chromene-3-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEVMKODWDQIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144274 | |

| Record name | Compound 69-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-00-9 | |

| Record name | Delta(3)-chromene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 69-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to 2H-Chromene-3-carboxamide Core Structure

The construction of the this compound framework can be achieved through several strategic approaches. These methods primarily involve the formation of the chromene ring system followed by or concurrent with the introduction of the carboxamide functionality at the C3 position.

Condensation Reactions for Amide Bond Formation

A common and direct method for synthesizing 2H-chromene-3-carboxamides involves the condensation reaction between a pre-formed 2H-chromene-3-carboxylic acid or its ester derivative and an appropriate amine. mdpi.comnih.gov This approach is widely used due to the commercial availability or straightforward synthesis of the starting materials.

The efficiency of the amide bond formation is often enhanced by the use of coupling reagents. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic reagent for this purpose, facilitating the reaction between a carboxylic acid and an amine. peptide.comiris-biotech.de The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. iris-biotech.de

To improve reaction rates and minimize side reactions, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) is often added. peptide.comchemspider.com DMAP acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate. nih.gov However, the use of DCC can lead to the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove from the reaction mixture due to its low solubility in many organic solvents. researchgate.nettcichemicals.com Alternative water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often preferred as the resulting urea (B33335) byproduct is water-soluble and easily removed by aqueous extraction. researchgate.net

Other coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with carbodiimides to suppress racemization, particularly in peptide synthesis, and improve the efficiency of the coupling reaction. peptide.comnih.govtcichemicals.com

Table 1: Common Coupling Reagents and Catalysts for Amide Bond Formation

| Reagent/Catalyst | Abbreviation | Function | Byproduct Removal |

| Dicyclohexylcarbodiimide | DCC | Coupling Agent | Filtration of insoluble DCU |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent | Aqueous extraction of water-soluble urea |

| 4-(Dimethylamino)pyridine | DMAP | Catalyst | - |

| 1-Hydroxybenzotriazole | HOBt | Additive to suppress racemization | - |

The primary starting materials for this condensation approach are a 2H-chromene-3-carboxylic acid or its corresponding ester and an amine. For instance, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by reacting ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine. mdpi.com In this specific synthesis, a slight excess of the amine (1.2 equivalents) was used relative to the ester (1 equivalent) to drive the reaction to completion. mdpi.com The reaction was carried out in hot ethanol (B145695) under reflux conditions for 6 hours. mdpi.com

The synthesis of the starting ethyl 2-oxo-2H-chromene-3-carboxylate itself can be achieved through a Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with diethyl malonate. mdpi.comnih.gov

Table 2: Example of Starting Materials and Ratios for Condensation Reaction

| 2H-Chromene Precursor | Amine | Molar Ratio (Precursor:Amine) | Solvent |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | 1 : 1.2 | Ethanol |

Baylis-Hillman Derived Synthesis of 2H-Chromene-3-carboxamides

The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules and has been applied to the synthesis of chromene derivatives. researchgate.netwikipedia.orgyoutube.com This reaction typically involves the coupling of an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.orgorganic-chemistry.org

While the direct synthesis of 2H-chromene-3-carboxamides via a one-pot Baylis-Hillman reaction is less common, the adducts obtained from this reaction serve as valuable intermediates that can be further transformed into the desired carboxamides. For example, Baylis-Hillman adducts derived from salicylaldehydes can undergo cyclization to form 2H-chromene structures. researchgate.net Subsequent functional group manipulations, including conversion of a functional group at the 3-position to a carboxamide, can then be performed.

Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation Cascades for 2H-Chromene-3-carboxylic Acid Precursors

A modern and efficient approach to synthesizing the 2H-chromene-3-carboxylic acid core, a direct precursor to 2H-chromene-3-carboxamides, involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade. snnu.edu.cnorganic-chemistry.orgacs.orgnih.gov This redox-neutral process utilizes N-phenoxyacetamides and methyleneoxetanones as starting materials. snnu.edu.cnacs.org

In this reaction, the rhodium(III) catalyst facilitates the ortho-C-H activation of the N-phenoxyacetamide. snnu.edu.cn This is followed by a [3+3] annulation with a methyleneoxetanone, which acts as a three-carbon source, to construct the 2H-chromene ring and the carboxylic acid functionality in a single step. snnu.edu.cnacs.org The reaction conditions, including the choice of solvent, can influence the reaction outcome. snnu.edu.cnacs.org For instance, using methanol (B129727) as a solvent has been shown to improve the yield of the desired 2H-chromene-3-carboxylic acid. snnu.edu.cnacs.org This method offers high atom economy and functional group tolerance. acs.org

Table 3: Key Components of Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acid

| Component | Role | Example |

| Starting Material 1 | C-H activation substrate and directing group | N-phenoxyacetamide |

| Starting Material 2 | Three-carbon source | Methyleneoxetanone |

| Catalyst | Facilitates C-H activation and annulation | [Cp*RhCl2]2 |

| Additive | Base | CsOAc |

| Solvent | Reaction medium | Methanol |

Bioisosteric Replacement Strategies (e.g., ketone to imine at 2-position)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify the physicochemical and pharmacological properties of a molecule while retaining its biological activity. spirochem.comdrughunter.comdrughunter.com In the context of 2H-chromene-3-carboxamides, this can involve modifying the core scaffold.

One notable example is the replacement of the ketone group at the 2-position of the chromene ring with an imine group, leading to 2-imino-2H-chromene-3-carboxamides. rsc.org These compounds can be synthesized through a Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a mild base like aqueous sodium carbonate. rsc.org The resulting 2-imino-2H-chromene-3-carboxamides can then be hydrolyzed with aqueous acid to yield the corresponding 2-oxo-2H-chromene-3-carboxamides, demonstrating a versatile route to both compound classes. rsc.org

This strategy allows for the introduction of structural diversity at the 2-position, which can influence the molecule's properties and interactions with biological targets. Bioisosteric replacements can also involve the amide functionality itself, where it might be substituted with other groups like oxadiazoles (B1248032) to improve metabolic stability or other pharmacokinetic parameters. nih.gov

Derivatization Strategies for this compound Scaffold

The biological and physicochemical properties of this compound derivatives can be finely tuned through various derivatization strategies. These modifications primarily target the N-substituent of the carboxamide moiety and the chromene ring itself.

Modifications on the N-substituent of the Carboxamide

The amide functionality at the C-3 position of the 2H-chromene ring serves as a crucial handle for introducing a wide range of substituents, significantly influencing the compound's pharmacological profile.

The synthesis of N-aryl and N-alkyl-2H-chromene-3-carboxamides is a common strategy to explore structure-activity relationships. A prevalent method involves the reaction of an appropriate amine with a 2-oxo-2H-chromene-3-carbonyl chloride, which is typically generated in situ from the corresponding carboxylic acid.

One straightforward approach is the condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides. This reaction, often carried out in the presence of a base like sodium carbonate or piperidine, can yield 2-imino-2H-chromene-3-carboxamides, which can be subsequently hydrolyzed to the desired 2-oxo-2H-chromene-3-carboxamides. journalijar.comrsc.org For instance, the reaction of substituted salicylaldehydes with N-aryl cyanoacetamides in glacial acetic acid using sodium acetate (B1210297) as a catalyst has been employed to produce novel 2-imino-2H-chromene-3-(N-aryl)carboxamides. researchgate.net

Another common route is the amidation of ethyl 2-oxo-2H-chromene-3-carboxylate with various amines. For example, refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol yields N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. mdpi.com This method is broadly applicable for the introduction of diverse alkyl and aryl groups onto the amide nitrogen.

A series of N-phenyl-2H-chromene-3-carboxamides have been designed and synthesized as potential radioprotective agents. nih.gov These syntheses often start from a substituted salicylaldehyde which is reacted with an N-aryl-2-cyanoacetamide.

Table 1: Examples of Synthesized N-Aryl and N-Alkyl-2H-chromene-3-carboxamide Derivatives

| Derivative Name | Starting Materials | Reference |

| N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Ethyl 2-oxo-2H-chromene-3-carboxylate, 2-(4-methoxyphenyl)ethan-1-amine | mdpi.com |

| 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, 3-methylaniline | researchgate.net |

| N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide | 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, 3-methoxyaniline | researchgate.net |

| N-phenyl-2H-chromene-3-carboxamides | Substituted salicylaldehydes, N-phenyl-2-cyanoacetamide | nih.gov |

The introduction of heterocyclic moieties onto the N-substituent of the carboxamide can lead to compounds with unique biological activities.

The synthesis of furan-containing derivatives can be achieved through multicomponent reactions. For instance, a novel approach to furan-2(5H)-ones with a 4H-chromen-4-one fragment has been developed. researchgate.net While not directly a this compound, the synthetic strategies for related furan-carboxamides often involve the condensation of an amine-containing furan (B31954) derivative with a suitable chromene-3-carboxylic acid or its activated form. reactionbiology.com

Thiourea (B124793) moieties can be incorporated by reacting a piperazine-substituted chromene with an isothiocyanate. For example, 3-(piperazine-1-carbonyl)-2H-chromen-2-one can be reacted with various aryl isothiocyanates to yield N-aryl-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamides. nih.gov This approach allows for the introduction of a thiourea linkage connecting the chromene core to another cyclic system.

Substitutions on the Chromene Ring System (e.g., at 6, 8 positions)

Modifications on the benzene (B151609) ring of the chromene scaffold, particularly at the 6 and 8 positions, are frequently explored to modulate the electronic and lipophilic properties of the molecule. These substitutions are typically introduced at the level of the salicylaldehyde precursor.

For example, 6-substituted this compound derivatives have been synthesized starting from the corresponding 5-substituted salicylaldehydes. researchgate.net The reaction of 5-methylsalicylaldehyde or 5-methoxysalicylaldehyde with N-aryl cyanoacetamides leads to the formation of 6-methyl or 6-methoxy substituted 2-imino-2H-chromene-3-carboxamides, respectively. These can then be converted to the 2-oxo analogues. researchgate.net

Similarly, substitutions at the 8-position can be achieved by using 3-substituted salicylaldehydes as starting materials. For instance, the reaction of 3-ethoxysalicylaldehyde (B1293910) with cinnamaldehyde (B126680) can lead to an 8-ethoxy-2-phenyl-2H-chromene-3-carboxaldehyde, which can be further functionalized. ias.ac.in

Chemical Reactions of this compound

The this compound scaffold can undergo various chemical transformations, with hydrolysis being a key reaction.

The term hydrolysis in the context of this compound derivatives can refer to two distinct processes. One is the hydrolysis of the imino group at the 2-position of 2-imino-2H-chromene-3-carboxamides to yield the corresponding 2-oxo-2H-chromene-3-carboxamides (coumarins). This transformation is often achieved by treatment with aqueous acid, such as hydrochloric acid. journalijar.comrsc.org This is a common final step in the synthesis of many coumarin-3-carboxamide derivatives.

The other potential hydrolysis is the cleavage of the amide bond at the C-3 position. While specific studies focusing solely on the hydrolysis of the amide bond in this compound are not extensively reported in the provided context, amide bonds, in general, can be hydrolyzed under acidic or basic conditions, although this often requires harsh reaction conditions. rsc.org This reaction would lead to the formation of 2H-chromene-3-carboxylic acid and the corresponding amine.

Oxidation

The this compound core is susceptible to oxidation, a reaction that can lead to the formation of quinone derivatives. smolecule.com These resulting quinones are often more reactive and can serve as intermediates for further chemical transformations. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) can be employed to effect this transformation. smolecule.com The oxidation of the chromene ring alters the electronic and structural properties of the molecule, providing a pathway to compounds with potentially different biological activities. smolecule.com

Substitution Reactions

Substitution reactions on the this compound skeleton, particularly electrophilic substitution on the aromatic ring, allow for the introduction of a wide array of functional groups. smolecule.comevitachem.com This chemical versatility is crucial for modifying the properties of the parent compound. The specific nature of the substituents can influence the molecule's reactivity and biological interactions.

Advanced Synthetic Techniques

Modern synthetic methodologies have been increasingly applied to the synthesis of this compound and its derivatives, aiming for higher efficiency, reduced environmental impact, and novel structural variations.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of this compound derivatives. researchgate.netsolubilityofthings.comvulcanchem.com This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net For instance, the synthesis of certain 2-oxo-2H-chromene-3-carboxamide derivatives has been achieved in a single step using microwave "jump start" and grindstone "friction activated" methods. researchgate.net Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its appeal from a green chemistry perspective. researchgate.net

Catalyst-Based Approaches

A variety of catalysts have been employed to facilitate the synthesis of 2H-chromene-3-carboxamides, enhancing reaction rates and selectivity. researchgate.net Both metal-based and organocatalysts have proven effective. For example, dicyclohexylcarbodiimide (DCC) is a common catalyst used in the coupling reaction between 2H-chromene-3-carboxylic acid derivatives and amines to form the corresponding carboxamides. dlsu.edu.ph Lipases, such as Lipozyme TL IM from Thermomyces lanuginosus, have also been utilized as biocatalysts, offering a greener alternative for the synthesis of coumarin (B35378) bioamide derivatives. mdpi.com The use of magnetically recoverable nanocatalysts, such as Fe3O4, has also been explored, simplifying catalyst separation and recycling. dntb.gov.ua Furthermore, some synthetic routes for related chromene derivatives have successfully used catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). jst.go.jp

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to minimize environmental impact. dntb.gov.ua This includes the use of greener catalysts, such as agro-waste derived catalysts, and alternative energy sources like microwave and ultrasound irradiation. researchgate.netbenthamscience.com Sonochemistry, the application of ultrasound to chemical reactions, has been used for the efficient, multigram scale synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide. benthamscience.com The use of water as a solvent and the development of one-pot synthesis protocols are other green chemistry strategies that have been successfully applied. researchgate.netdntb.gov.ua These approaches often lead to shorter reaction times, simpler work-up procedures, and reduced use of hazardous solvents. dntb.gov.ua

Purification and Characterization Methodologies

Following synthesis, the purification of this compound derivatives is typically achieved through standard laboratory techniques. Recrystallization from appropriate solvents or column chromatography are common methods used to obtain the product in high purity. smolecule.commdpi.comnih.gov

The structural elucidation and confirmation of the synthesized compounds rely on a combination of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for determining the precise structure of the molecule, providing detailed information about the chemical environment of the hydrogen and carbon atoms. mdpi.comjst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the carbonyl (C=O) of the lactone and amide, and the N-H bond of the amide. dlsu.edu.phlew.ro

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. scispace.commdpi.com

Melting Point Analysis: The melting point is a crucial physical property used to assess the purity of the synthesized solid compounds. dlsu.edu.phjst.go.jp

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

In the synthesis of this compound derivatives, recrystallization is a commonly reported final purification step. The choice of solvent is crucial for effective purification.

Ethanol is frequently used as a recrystallization solvent. For instance, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was purified by refluxing in ethanol, which upon cooling, afforded a white precipitate that was subsequently filtered and dried. mdpi.com Similarly, after synthesis, the resultant white solid of ethyl 2-oxo-2H-chromene-3-carboxylate was recrystallized from ethanol to yield a white crystalline solid. nih.gov

Dioxane has also been utilized. N,N'-(Ethane-1,2-diyl)bis(2-imino-2H-chromene-3-carboxamide) was recrystallized from dioxane to give white-yellow crystals. researchgate.net

A mixture of water and an alcohol , such as 2-propanol, is another described solvent system for the recrystallization of related compounds. patexia.com

Methanol was used to recrystallize 2-oxo-2H-chromene-3-carboxylic acid, yielding a white crystalline solid. nih.gov

The selection of the recrystallization solvent depends on the specific solubility characteristics of the this compound derivative being purified.

Column Chromatography

Column chromatography is a versatile purification technique used to separate individual chemical compounds from mixtures. youtube.com The principle relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent, often silica (B1680970) gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it. youtube.com Compounds with stronger interactions with the stationary phase move down the column more slowly than compounds with weaker interactions, thus enabling separation. youtube.com

For chromene derivatives, flash column chromatography using silica gel is a standard purification method. nih.gov The process begins with the selection of an appropriate solvent system (eluent), often determined by preliminary analysis using Thin Layer Chromatography (TLC). youtube.com The crude product mixture is loaded onto the top of the silica gel column, and the eluent is passed through the column under pressure. youtube.com Fractions are collected as the solvent exits the column, and those containing the desired pure compound are combined and the solvent evaporated.

While specific conditions for the parent this compound are not detailed, the purification of various substituted coumarin and chromene derivatives has been successfully achieved using silica gel flash chromatography. nih.gov For acidic compounds like carboxylic acid derivatives, it is sometimes necessary to add a small amount of acid (e.g., acetic acid) to the eluent to ensure the compound remains in its protonated, less polar form, which improves separation and prevents streaking on the column. reddit.com

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Following purification, the structural identity of this compound and its analogues is confirmed using a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement and connectivity of atoms. mdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. mdpi.com

Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a very precise molecular weight, which can be used to confirm the molecular formula. mdpi.com

The spectroscopic data for a representative derivative, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, are presented below. mdpi.com

Table 1: Spectroscopic Data for N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide mdpi.com Spectra recorded in DMSO-d6 on a 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR spectrometer.

| ¹H NMR | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 2.79 | Triplet | -CH₂- | |

| 3.53 | Quartet | -CH₂- | |

| 3.71 | Singlet | -OCH₃ | |

| 8.74 | Triplet | -NH- | |

| 8.87 | Singlet | C4-H (chromene ring) |

| ¹³C NMR | Chemical Shift (δ) in ppm | Assignment |

| 34.55 | NH-CH₂-C H₂-Ph | |

| 41.41 | NH-C H₂-CH₂-Ph | |

| 55.44 | -OCH₃ | |

| 160.87 | -C=O (amide) | |

| 161.42 | -C=O (lactone) |

| HRMS | Calculated m/z | Found m/z |

| 324.1231 [M+H]⁺ | 324.1224 [M+H]⁺ |

Table 2: Spectroscopic Data for 2-oxo-2H-chromene-3-carboxamide nih.govuni.lu

| Property | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Exact Mass | 189.042593085 Da |

| Monoisotopic Mass | 189.042593085 Da |

| ¹H NMR & ¹³C NMR | Spectral data available |

| FTIR Spectrum | Spectral data available |

| Predicted Collision Cross Section (CCS) [M+H]⁺ | 134.8 Ų |

Pharmacological and Biological Activity Investigations

Anticancer and Cytotoxic Activities

Derivatives of 2H-chromene-3-carboxamide have shown promising results as anticancer agents, exhibiting inhibitory effects against a variety of cancer cell lines through multiple mechanisms of action.

Inhibitory Effects on Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of this compound derivatives against a broad spectrum of cancer cell lines. These studies often report the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values to quantify the potency of these compounds.

Notably, certain 4H-benzo[h]chromene derivatives have shown high anticancer activity against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines. nih.gov For instance, some halogenated 4H-benzo[h]chromene derivatives displayed superior antitumor activity compared to the reference drugs vinblastine, colchicine, and doxorubicin. researchgate.net One aminoimino derivative exhibited excellent antitumor activity against all tested cancer cell lines with IC50 values of 0.45 µg/mL, 0.7 µg/mL, and 1.7 µg/mL. researchgate.net

A series of scopoletin (B1681571) derivatives also exhibited potent antiproliferative activities against human breast cancer cell lines MCF-7 and MDA-MB-231, with one of the most potent compounds showing stronger antiproliferation against MCF-7 cells than doxorubicin. mdpi.com Furthermore, certain 2-glyco-3-nitro-2H-chromenes displayed good GI50 values against the WiDr multidrug-resistant cell line. nih.gov

The chromene derivative 4-Clpgc was identified as a potent compound against the K562 chronic myeloid leukemia cell line, with an IC50 value of 102 ± 1.6 μM after 72 hours of exposure. nih.gov In another study, a series of furoxan derivatives of chromone (B188151) were tested against five cancer cell lines, with one compound, 15a, exhibiting the most potent antiproliferative activity. unica.it

The following table summarizes the inhibitory activities of selected this compound derivatives against various cancer cell lines.

| Compound Name/Derivative Type | Cancer Cell Line | IC50/GI50 Value | Reference |

| Aminoimino derivative of 4H-benzo[h]chromene | Various | 0.45 - 1.7 µg/mL | researchgate.net |

| Scopoletin derivative | MCF-7 | Stronger than doxorubicin | mdpi.com |

| 2-glyco-3-nitro-2H-chromene derivatives | WiDr (multidrug resistant) | 1.7 - 3.1 μM | nih.gov |

| 4-Clpgc | K562 | 102 ± 1.6 μM (72h) | nih.gov |

| Chromone derivative 15a | K562, HepG2, MCF-7, HCT-116, B16 | Potent antiproliferative activity | unica.it |

| (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | AKR1B10-overexpressed cells | 0.8 µM | nih.gov |

| N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide | MOLT-4, SK-OV-3 | Potent inhibitory activity | researchgate.net |

Modulation of Cell Growth and Apoptosis Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of cell growth and the induction of apoptosis (programmed cell death). For example, the derivative 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) was found to affect multiple pathways, including cell cycle regulation and apoptosis signaling. researchgate.netnih.gov This compound stimulated the generation of reactive oxygen species and the collapse of the mitochondrial membrane potential in CCRF-CEM cells, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. researchgate.netnih.gov

Further investigation revealed that MCC1734 triggers endoplasmic reticulum (ER) stress, evidenced by the activation of the PERK/eIF2α/ATF4/CHOP pathway. nih.gov Similarly, certain bischromone derivatives were shown to induce apoptosis and cell cycle arrest in the highly aggressive melanoma cell line A375. nih.gov The transformation of a 4-oxo-4H-chromene-3-carboxylic acid to a 2H-chromene-2,4(3H)-dione significantly enhanced its potency in inducing apoptosis and cell cycle arrest. nih.gov

Some potent cytotoxic compounds from the 4H-benzo[h]chromene series were found to induce cell cycle arrest at the S and G2/M phases, which subsequently leads to apoptosis. researchgate.net These compounds also significantly inhibited the invasion and migration of different tested cancer cells. researchgate.net

Targeting Specific Enzymes in Cancer

A key strategy in cancer therapy is the development of drugs that target specific enzymes crucial for cancer cell survival and proliferation. Derivatives of this compound have been identified as potent inhibitors of several such enzymes.

Aldo-Keto Reductase 1B10 (AKR1B10): This enzyme is a therapeutic target in several types of cancer. Virtual screening led to the discovery of chromene-3-carboxamide derivatives as potent competitive inhibitors of AKR1B10. nih.gov The most potent compound, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, inhibited the reductase activity of AKR1B10 with a Ki value of 2.7 nM and had an IC50 value of 0.8 μM in AKR1B10-overexpressed cells. nih.gov Another study identified N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide as a potent inhibitor of both MOLT-4 and SK-OV-3 cells, with molecular docking studies suggesting it binds to the catalytic site of AKR1B10. researchgate.net

Carbonic Anhydrase IX (CA IX): Tumor-associated carbonic anhydrases, particularly CA IX and XII, are targets for treating hypoxic tumors. unica.it Libraries of 2H-chromene derivatives have been synthesized and shown to selectively inhibit these cancer-associated isoforms over off-target isoforms I and II. unica.it The inhibitory mechanism is believed to involve the hydrolysis of the chromene within the CA active site. unica.it

Histone Deacetylases (HDACs): The inhibitory activity of 8-ethoxy-3-nitro-2H-chromene derivatives has been investigated against HDAC1, 2, and 6 in various cancer cell lines, including MCF-7, A549, PC3, HeLa, and K562. Many of these derivatives exhibited stronger antiproliferative action than the standard drugs MS-275 and SAHA, with several compounds showing potent HDAC1 inhibition in the nanomolar range.

Resensitization of Multidrug Resistant Leukemia Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Interestingly, some this compound derivatives have demonstrated the ability to overcome MDR. For instance, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) showed similar cytotoxicity towards both sensitive CCRF-CEM cells and multidrug-resistant P-gp-overexpressing CEM/ADR5000 cells, indicating its ability to bypass P-gp-mediated resistance. nih.gov

Furthermore, a series of 4H-benzo[h]chromene derivatives with 4-F, 2-Cl, and 3-Cl substitutions demonstrated significant potency against the multidrug-resistant MCF-7/ADR cell line, with IC50 values ranging from 5.0 to 10.7 μM. researchgate.net These compounds were also found to adequately inhibit P-glycoprotein, a key transporter involved in MDR. researchgate.net

Anti-proliferative Activities

The anti-proliferative activity of this compound derivatives is a cornerstone of their anticancer potential. Numerous studies have reported on their ability to inhibit the growth of various cancer cell lines. For example, a series of scopoletin derivatives exhibited potent antiproliferative activities against human breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com

Bischromone derivatives have also been evaluated for their antiproliferative activity, with one compound showing enhanced induction of apoptosis and cell cycle arrest in the A375 melanoma cell line. nih.gov Additionally, some 4H-benzo[h]chromene derivatives displayed better antiproliferative profiles than the parent molecule KL-1156. nih.gov

Antimicrobial and Anti-infective Applications

In addition to their anticancer properties, this compound derivatives have been investigated for their antimicrobial and anti-infective applications.

A novel class of 2-oxo-2H-chromene-3-carboxamide derivatives was found to exhibit potent and specific inhibitory effects on the growth of Helicobacter pylori, including metronidazole-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the range of 0.0039-16 µg/mL. researchgate.net These compounds showed little to no activity against other species of Gram-positive and Gram-negative bacteria and various strains of pathogenic fungi, highlighting their selectivity. researchgate.net

In another study, the coupling reaction of 2H-chromene-3-carboxylic acid derivatives with amines yielded 2H-chromene-3-carboxamides that were screened for their in vitro antifungal and antibacterial activities. dlsu.edu.ph Certain derivatives exhibited better activity against Bacillus cereus (MIC = 0.062 mg/mL) than the standard drug streptomycin (B1217042) (MIC = 0.125 mg/mL). dlsu.edu.ph One derivative showed the best inhibitory profile against gram-negative bacterial strains, while another was most active against the fungal strains Candida albicans and Aspergillus niger. dlsu.edu.ph

The following table summarizes the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Microbial Strain | MIC Value | Reference |

| 2-oxo-2H-chromene-3-carboxamide derivatives | Helicobacter pylori (including metronidazole-resistant strains) | 0.0039 - 16 µg/mL | researchgate.net |

| This compound 3a, 3c, 4c | Bacillus cereus | 0.062 mg/mL | dlsu.edu.ph |

| This compound 4a | Gram-negative bacteria | Best inhibitory profile in study | dlsu.edu.ph |

| This compound 4b | Candida albicans, Aspergillus niger | Most active in study | dlsu.edu.ph |

| Coumarin-3-carboxamide derivative 3i | C. tropicalis ATCC 750 | 156.2 µg/mL | lew.ro |

| Coumarin-3-carboxamide derivative 3b, 3c | S. epidermidis ATCC 12228 | 312.5 µg/mL | lew.ro |

| Coumarin-3-carboxamide derivative 3f | S. aureus ATCC 29213 | 312.5 µg/mL | lew.ro |

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties, showing efficacy against both Gram-positive and Gram-negative bacteria.

Against Gram-Positive Bacteria (e.g., Bacillus cereus)

Several studies have highlighted the potent activity of this compound derivatives against Gram-positive bacteria, particularly Bacillus cereus. In one study, certain synthesized 2H-chromene-3-carboxamides exhibited greater activity against B. cereus than the standard antibiotic streptomycin. dlsu.edu.phdlsu.edu.ph Specifically, compounds designated as 3a, 3c, and 4c showed a minimum inhibitory concentration (MIC) of 0.062 mg/mL, which is more potent than streptomycin's MIC of 0.125 mg/mL. dlsu.edu.phdlsu.edu.ph The enhanced activity against Gram-positive strains is suggested to be linked to the electron-accepting capabilities of these molecules. dlsu.edu.phdlsu.edu.ph Another study also reported that coumarin-3-carboxamide derivatives exhibited moderate antibacterial activities against Gram-positive bacteria. nih.gov

| Compound | Organism | MIC (mg/mL) | Reference Drug | Reference Drug MIC (mg/mL) |

|---|---|---|---|---|

| 3a | Bacillus cereus | 0.062 | Streptomycin | 0.125 |

| 3c | Bacillus cereus | 0.062 | Streptomycin | 0.125 |

| 4c | Bacillus cereus | 0.062 | Streptomycin | 0.125 |

Against Gram-Negative Bacteria

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. Research has shown that specific derivatives are effective against these challenging pathogens. For instance, compound 4a was identified as having the best inhibitory profile against Gram-negative bacterial strains. dlsu.edu.phdlsu.edu.ph The activity of these compounds against Gram-negative bacteria is thought to be related to their electron-donating abilities. dlsu.edu.phdlsu.edu.ph However, other studies have reported that some 2-oxo-2H-chromene-3-carboxamide derivatives showed little to no activity against various species of Gram-negative bacteria. nih.govlibis.beresearchgate.net Similarly, another set of tested coumarin-3-carboxamide derivatives displayed no activity against any of the tested Gram-negative bacteria. nih.gov

Selective Inhibition of Helicobacter pylori (including metronidazole-resistant strains)

A significant finding is the potent and selective inhibitory effect of certain 2-oxo-2H-chromene-3-carboxamide derivatives against Helicobacter pylori, a bacterium linked to various gastric ailments. nih.govlibis.beresearchgate.net These compounds have demonstrated efficacy against both standard and metronidazole-resistant strains of H. pylori, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 16 µg/mL. nih.govlibis.beresearchgate.net This selective activity is particularly noteworthy as these compounds showed minimal to no activity against other Gram-positive and Gram-negative bacteria, suggesting a targeted mechanism of action against H. pylori. nih.govlibis.beresearchgate.net

Activity against ESKAPE Pathogens

The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant global health threat. Research is underway to evaluate the efficacy of this compound derivatives against these resilient bacteria. iiim.res.in One area of focus is the development of novel inhibitors targeting essential bacterial pathways, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Some synthesized 2-imino-2H-chromene-3-carboxamide derivatives have shown promising activity against these multidrug-resistant strains. nih.govresearchgate.net

Inhibition of Mycobacterium tuberculosis

Derivatives of this compound are also being investigated as potential inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. iiim.res.in A patent has been filed for N-Substituted-2H-chromene-3-carboxamide derivatives as potent inhibitors of this bacterium. iiim.res.in Research efforts are focused on targeting key enzymes essential for the survival of M. tuberculosis, such as those involved in mycolic acid biosynthesis. rcsb.org One study synthesized a series of 2-oxo-2H-chromene-3-carboxamide derivatives and found them to have good antitubercular activities. rcsb.org Another study identified a 2-oxo-2H-chromene-3-carboxamide derivative, JSF-5089, as a growth inhibitor of in vitro cultured M. tuberculosis. biorxiv.org

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, this compound derivatives have demonstrated promising antifungal activity. Studies have shown that certain derivatives are effective against pathogenic fungi such as Candida albicans and Aspergillus niger.

One investigation found that a specific derivative, compound 4b, was the most active against both C. albicans and A. niger. dlsu.edu.phdlsu.edu.ph In contrast, another study reported that a series of 2-oxo-2H-chromene-3-carboxamide derivatives exhibited little to no activity against various strains of pathogenic fungi. nih.govlibis.beresearchgate.net Further research into 3-amidocoumarins revealed that compounds 5l, 8b, 8c, and 8f showed good activity against at least one or two fungal strains. doi.org A separate study synthesized 2-imino-2H-chromene-3-carboxamide metal complexes and found they possessed higher antimicrobial activity than the parent drug, with some showing notable antifungal effects. researchgate.net

| Compound Type | Fungal Species | Activity Noted |

|---|---|---|

| This compound (Compound 4b) | Candida albicans, Aspergillus niger | Most active among tested compounds dlsu.edu.phdlsu.edu.ph |

| 2-oxo-2H-chromene-3-carboxamide | Various pathogenic fungi | Little to no activity nih.govlibis.beresearchgate.net |

| 3-amidocoumarins (5l, 8b, 8c, 8f) | At least one or two fungal strains | Good activity doi.org |

| 2-imino-2H-chromene-3-carboxamide metal complexes | Candida albicans, Aspergillus niger | Higher activity than parent drug researchgate.net |

Mechanism of Antimicrobial Action

The antimicrobial properties of this compound derivatives have been a subject of scientific inquiry, with studies aiming to understand their mode of action. dlsu.edu.ph While the precise, universal mechanism is not fully elucidated, research points towards a relationship between the molecule's electronic properties and its efficacy against different types of bacteria. dlsu.edu.ph

Computational studies using molecular quantum chemical calculations have provided some insights. dlsu.edu.ph These analyses suggest that the antimicrobial activity of these compounds against gram-negative bacteria may be correlated with their electron-donating capabilities. Conversely, their effectiveness against gram-positive bacterial strains appears to have some correlation with their electron-accepting abilities. dlsu.edu.ph This indicates that the mechanism may involve electronic interactions with key bacterial targets.

Further research has explored hybrid molecules, such as those combining sulfaguanidine (B1682504) with a 2-imino-2H-chromene-3-carboxamide moiety. nih.gov Certain derivatives from these studies have shown potent inhibition against DNA gyrase and dihydrofolate reductase (DHFR), two crucial bacterial enzymes. nih.gov This dual inhibition presents a plausible mechanism for their antimicrobial effects, disrupting essential pathways for bacterial survival and replication. nih.gov

Anti-inflammatory Properties

Derivatives of the 2H-chromene scaffold, including carboxamides, are noted for their potential as anti-inflammatory agents. mdpi.comresearchgate.net The chromene pharmacophore itself is considered a novel class for developing selective COX-2 inhibitors. rjptonline.org The anti-inflammatory potential of these compounds is often evaluated using models such as carrageenan-induced rat paw edema and in vitro protein denaturation inhibition assays. acs.orgnih.gov Studies have shown that certain coumarin-based derivatives exhibit significant anti-inflammatory activity, sometimes comparable or superior to standard drugs like aspirin (B1665792) and indomethacin. rjptonline.orgnih.gov

Inhibition of Inflammatory Pathways (e.g., COX-2)

A key mechanism behind the anti-inflammatory effects of this compound derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. rjptonline.orgacs.org COX-2 is a primary therapeutic target for anti-inflammatory drugs due to its role in prostaglandin (B15479496) synthesis during inflammation. nih.gov

Research has focused on designing 2H-chromene derivatives as selective COX-2 inhibitors. researchgate.netrjptonline.org In vitro experiments have confirmed that specific coumarin (B35378) derivatives exhibit high affinity and selectivity for the COX-2 isoenzyme. acs.org For instance, certain pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives have been identified as potent and selective COX-2 inhibitors, with one pyranocoumarin derivative showing a selectivity index of 152. nih.gov Molecular docking studies have further explored the binding interactions between these compounds and the active site of the COX-2 enzyme, identifying key interactions, such as hydrogen bonding with residues like His90 and Arg513, that contribute to their inhibitory activity. acs.org

Antioxidant Activities

The this compound structure is a recognized pharmacophore that contributes to diverse biological activities, including antioxidant effects. researchgate.net Numerous studies have confirmed that coumarin derivatives, which share the core benzopyran structure, possess antioxidant properties. mdpi.comnih.gov The antioxidant potential is often attributed to their ability to counteract oxidative stress, a factor implicated in various diseases. nih.gov The evaluation of these properties is typically conducted through in vitro assays that measure the compound's capacity to scavenge free radicals. indiandrugsonline.orgresearchgate.net

Radical Scavenging Abilities

A primary mechanism for the antioxidant activity of this compound derivatives is their ability to scavenge free radicals. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to screen and quantify this capability. researchgate.netopenmedicinalchemistryjournal.com In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, converting it to a colorless product and causing a measurable decrease in absorbance. researchgate.net

Studies on various synthesized N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides and other related derivatives have demonstrated their potential as radical scavengers. indiandrugsonline.orgresearchgate.net The results often show a concentration-dependent increase in radical scavenging activity. researchgate.net For example, certain coumarin-sulfonamide derivatives have shown significant antioxidant activity, with some compounds being highly potent. nih.gov The presence of specific functional groups and substitution patterns on the chromene ring system can modulate these radical scavenging properties. researchgate.net

| Compound Type | Assay | Finding | Source |

|---|---|---|---|

| N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides | DPPH Radical Scavenging | Demonstrated good antioxidant potential. | indiandrugsonline.org |

| Coumarin-sulfonamide derivatives (e.g., 8c, 8d) | DPPH Radical Scavenging | Exhibited potent antioxidant activity with low IC50 values. | nih.gov |

| Pyranocoumarin derivatives (e.g., 3b) | DPPH Radical Scavenging | Showed modest antioxidant activity. | nih.gov |

| 2-Imino-2H-chromene-3-carboxamide derivatives | DPPH Radical Scavenging | Most tested compounds showed promising radical scavenging abilities. | researchgate.net |

Enzyme Inhibition Studies

The this compound scaffold has been extensively investigated as a template for designing inhibitors of various enzymes critical to human health. researchgate.netmdpi.comacs.org Its structural versatility allows for modifications that can lead to potent and selective inhibition of specific enzyme targets. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

A significant area of research for this compound derivatives is their role as inhibitors of monoamine oxidases (MAO). researchgate.netnih.gov MAO-A and MAO-B are key enzymes in the central nervous system responsible for the metabolism of neurotransmitters, making them important targets for treating neurological and neurodegenerative diseases. researchgate.netmdpi.com

Numerous studies have synthesized and evaluated series of this compound derivatives for their inhibitory activity against human MAO-A (hMAO-A) and MAO-B (hMAO-B). researchgate.netacs.orgnih.gov Research has shown that substitutions on the coumarin nucleus, particularly at the 3-position with a carboxamide group, can confer strong and often selective inhibitory activity against MAO-B. acs.orgnih.gov For example, one study synthesized twenty new this compound derivatives (4a-4t) and found that compound 4d was a potent and selective hMAO-B inhibitor. nih.gov Molecular docking studies suggest these compounds bind within the active site of the hMAO-B enzyme complex, with interactions like hydrogen bonds and pi-pi stacking contributing to their inhibitory effect. researchgate.netnih.gov

| Compound Series | Target Enzyme | Key Finding (Example) | IC50 Value (μM) | Source |

|---|---|---|---|---|

| This compound derivatives (4a-4t) | hMAO-B | Compound 4d showed the most activity and higher MAO-B selectivity (64.5-fold). | 0.93 | researchgate.netnih.gov |

| 3-Carboxamido-7-substituted coumarins | hMAO-B | Some compounds proved to be potent, selective inhibitors. | Micromolar range | acs.org |

| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide (5) | hMAO-B | Demonstrated exceptional selectivity for hMAO-B. | 0.0014 | mdpi.com |

| Iproniazid (Reference) | hMAO-B | Used as a standard for comparison. | 7.80 | researchgate.netnih.gov |

Acetylcholinesterase Inhibition

Derivatives of this compound have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary strategy in the management of Alzheimer's disease.

A series of coumarin-3-carboxamide-N-morpholine hybrids were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Among these, certain derivatives showed potent inhibition of AChE. For instance, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g), featuring an unsubstituted coumarin ring, was one of the most active against AChE. nih.gov Another study focused on 1,2,3-triazole-chromenone carboxamides, where N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (11b) demonstrated significant AChE inhibitory activity with an IC₅₀ value of 1.80 µM. nih.gov

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (11b) | 1.80 | nih.gov |

β-secretase (BACE1) Inhibition

The inhibition of β-secretase (BACE1) is a key therapeutic approach for Alzheimer's disease, as this enzyme is involved in the production of amyloid-β plaques. nih.govnih.gov A novel series of phenylimino-2H-chromen-3-carboxamide derivatives were investigated as BACE1 inhibitors. nih.govresearchgate.net Docking studies suggested that the phenyl-imino group of the scaffold forms a beneficial π-π stacking interaction with the side chain of Phe108 in the flap pocket of the enzyme. nih.govresearchgate.net

Significant BACE1 inhibitory activities were observed for derivatives that had fused heteroaromatic groups linked to the N4-piperazine moiety. nih.gov One of the most potent compounds identified, 9e , displayed an IC₅₀ value for BACE1 of 98 nM. nih.govresearchgate.net Furthermore, a new family of iminochromene carboxamides containing an aminomethylene triazole moiety was developed, with the most potent compound showing an IC₅₀ value of 2.2 μM. nih.gov Another compound, N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (11b), was also evaluated and found to have an IC₅₀ of 21.13 µM for BACE1. nih.gov

| Compound | IC₅₀ | Reference |

|---|---|---|

| Compound 9e | 98 nM | nih.govresearchgate.net |

| Most potent iminochromene carboxamide with aminomethylene triazole | 2.2 µM | nih.gov |

| N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (11b) | 21.13 µM | nih.gov |

Aldose Reductase Inhibition

Aldose reductase, particularly the human aldose reductase-like protein AKR1B10, has been identified as a therapeutic target in several types of cancer. nih.gov Virtual screening led to the discovery of chromene-3-carboxamide derivatives as potent, competitive inhibitors of AKR1B10. nih.govnih.gov

The most potent of these, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide , inhibited the reductase activity of AKR1B10 with a Kᵢ value of 2.7 nM and an IC₅₀ value of 0.8 µM for the metabolism of farnesal (B56415) and 4-hydroxynonenal (B163490) in cells overexpressing AKR1B10. nih.gov The 7-hydroxyl group on the chromene ring was found to be an essential structural basis for this inhibitory activity. nih.gov

| Compound | Kᵢ (nM) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | 2.7 | 0.8 | nih.gov |

Carbonic Anhydrase (CA) Inhibition (selective for hCA IX)

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and certain isoforms, like hCA IX, are associated with tumors. nih.govsci-hub.se Coumarin-based derivatives are known to be selective inhibitors of tumor-associated CA isoforms IX and XII. nih.govtandfonline.com They are believed to act as prodrugs, where the lactone ring is hydrolyzed by the enzyme to produce 2-hydroxycinnamic acids, which then block the enzyme's active site. tandfonline.com

New coumaryl-carboxamide derivatives incorporating a thiourea (B124793) moiety were synthesized and showed selective inhibition of the tumor-associated hCA IX isoform in the high nanomolar range, while not inhibiting hCA I, II, and VII. nih.govsci-hub.se Specifically, 2-Oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide (e11) displayed a selective inhibitory action against hCA IX with a Kᵢ of 107.9 nM. nih.govsci-hub.se In another study, a series of 7-hydroxycoumarin-3-carboxamides were synthesized, with compound 4m being the most effective inhibitor against both hCA IX and hCA XII, with a Kᵢ of 0.2 µM. nih.gov

| Compound | Kᵢ | Reference |

|---|---|---|

| 2-Oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide (e11) | 107.9 nM | nih.govsci-hub.se |

| Compound 4m | 0.2 µM | nih.gov |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes. A series of 6-sulfonamide-2H-chromene derivatives were synthesized and screened as α-amylase inhibitors. nih.govrsc.org These compounds exhibited significant inhibitory percentages, ranging from 93.4–96.6% at a concentration of 100 μg/mL. nih.govrsc.org

The most active compound was the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9, which inhibited the α-amylase enzyme with an IC₅₀ value of 1.08 ± 0.02 μM. nih.govrsc.orgrsc.org The 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) was the second most active, with an IC₅₀ value of 1.76 ± 0.01 μM. nih.govrsc.orgrsc.org Structure-activity relationship studies indicated that the carboxamide group at position three and the carbonyl group at position two are important for this inhibitory activity. nih.govrsc.orgresearchgate.net

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 | 1.08 ± 0.02 | nih.govrsc.orgrsc.org |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | 1.76 ± 0.01 | nih.govrsc.orgrsc.org |

| Acarbose (Reference) | 0.43 ± 0.01 | nih.govrsc.orgrsc.org |

Alpha-Glucosidase Inhibition

Similar to α-amylase, α-glucosidase is another key enzyme in carbohydrate digestion, and its inhibition is beneficial for managing diabetes. The antidiabetic activity of 6-sulfonamide-2H-chromene derivatives was also evaluated against α-glucosidase. nih.govrsc.org

The 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) showed a potent inhibitory effect on α-glucosidase with an IC₅₀ value of 0.548 ± 0.02 μg/mL, which was more potent than the reference drug Acarbose (IC₅₀ = 0.604 ± 0.02 μg/mL). nih.govrsc.org Another derivative, ethyl 4-(2-oxo-6-sulfamoyl-2H-chromene-3-carboxamido)benzoate (9), exhibited a lower α-glucosidase inhibitory activity with an IC₅₀ value of 2.44 ± 0.09 μg/mL. nih.govrsc.org

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | 0.548 ± 0.02 | nih.govrsc.org |

| ethyl 4-(2-oxo-6-sulfamoyl-2H-chromene-3-carboxamido)benzoate (9) | 2.44 ± 0.09 | nih.govrsc.org |

| Acarbose (Reference) | 0.604 ± 0.02 | nih.govrsc.org |

Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) Transactivation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in insulin (B600854) sensitivity and glucose metabolism. nih.govrsc.org The in vitro PPAR-γ transactivation assay was used to assess the impact of the most active 6-sulfonamide-2H-chromene derivatives. nih.govrsc.org

The 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) and the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 showed notable potency with IC₅₀ values of 3.152 ± 0.03 and 3.706 ± 0.32 μg/mL, respectively. nih.govrsc.orgresearchgate.net These values compare favorably to the positive control, Pioglitazone, which had an IC₅₀ of 4.884 ± 0.29 μg/mL, indicating the potential of these derivatives to improve insulin sensitivity. nih.govrsc.orgresearchgate.netresearchgate.net

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | 3.152 ± 0.03 | nih.govrsc.orgresearchgate.net |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 | 3.706 ± 0.32 | nih.govrsc.orgresearchgate.net |

| Pioglitazone (Reference) | 4.884 ± 0.29 | nih.govrsc.orgresearchgate.netresearchgate.net |

Other Biological Activities

Anticoagulant Properties

The coumarin nucleus is famously associated with anticoagulant effects, and derivatives of this compound are no exception. Many coumarins exert their anticoagulant function by inhibiting the γ-carboxylation of vitamin K-dependent clotting factors. ymerdigital.com Research into synthetic derivatives of this compound has aimed to identify compounds with potent anticoagulant potential. nih.govepa.gov

One study focused on the synthesis of 4-aryl-1,2-dihydro-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxopyridine-3-carbonitrile derivatives and evaluated their in vivo anticoagulant effects in male mice. nih.gov The prothrombin time (PT) was used as a key indicator of anticoagulant activity. The results showed that some of these synthetic coumarins significantly increased PT compared to a saline-treated control group, with some compounds even demonstrating higher activity than the standard anticoagulant drug, warfarin. nih.gov

Table 1: In Vivo Anticoagulant Activity of this compound Derivatives

| Compound | Prothrombin Time (PT) in seconds | Reference |

|---|---|---|

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | nih.gov |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Higher than warfarin | nih.gov |

| Warfarin (standard) | 14.60 | nih.gov |

| 3-(1-aminoethylidene)chroman-2,4-dione derivative (2f) | 130 | nih.gov |

| 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-one derivative (2a) | 90 | nih.gov |

It is noteworthy that while these compounds showed promise, they were also associated with toxicity, indicating the need for further structural modifications to enhance safety. nih.gov Another study on 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones also demonstrated significant in vivo anticoagulant activity in rats, with two compounds showing remarkable prothrombin times of 130 and 90 seconds, respectively, after seven days of application without signs of toxicity. nih.gov

Antithrombotic Activity

Building on their anticoagulant properties, derivatives of this compound have also been investigated for their potential as antithrombotic agents. researchgate.net Antithrombotic drugs are crucial in the prevention and treatment of thromboembolic diseases. researchgate.net

In a notable study, a series of novel 3-carboxamide-benzocoumarin derivatives were synthesized and evaluated for their in vivo antithrombotic activity. nih.gov One particular compound, 12b , demonstrated promising antithrombotic effects comparable to the well-known drugs aspirin and warfarin. nih.gov A significant advantage observed with compound 12b was that it did not lead to an increased bleeding time, a common side effect of many standard antithrombotic agents. nih.gov This finding suggests that this compound derivatives could be a foundation for developing safer antithrombotic therapies. nih.govjapsonline.com

Further research on Mannich bases and 7-azomethine-linked coumarin derivatives identified compounds with both antiplatelet and antithrombotic activities. researchgate.net Specifically, compound 3 was found to be the most potent in a clot retraction assay, a key test for antithrombotic potential. researchgate.net

Antipsychotic Activity

The potential for 2H-chromene derivatives to act as antipsychotic agents has been explored, primarily through their interaction with dopamine (B1211576) receptors. rjptonline.org Antipsychotic drugs often function as dopamine antagonists, and a series of chromen-2-one derivatives have been investigated for their selective affinity for the dopamine D4 receptor. rjptonline.orgresearchgate.net

Research in this area has led to the synthesis and evaluation of various heterocyclic carboxamides as potential antipsychotic agents. nih.gov While direct studies on this compound for antipsychotic activity are not extensively detailed in the available literature, the broader class of chromene derivatives has been identified as a scaffold for developing ligands for dopamine and serotonin (B10506) receptors, which are key targets in the treatment of psychosis. uni-duesseldorf.dedrugbank.combindingdb.orgnih.govebi.ac.uk For instance, some heterocyclic analogues have shown potent in vivo activities in models predictive of antipsychotic efficacy. nih.gov

Antiviral Activity

The antiviral potential of this compound derivatives has been investigated against several viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net

In one study, a non-nucleoside amide analogue, 2-Oxo-2H-chromene-3-carboxylic acid [2-(pyridin-2-yl methoxy)-phenyl]-amide (HL1) , was synthesized and evaluated for its antiviral efficacy against HSV-1F. researchgate.netnih.gov The compound demonstrated antiviral activity, and further investigation suggested that it acts by blocking the early stages of the HSV-1F life cycle. researchgate.netnih.gov

Table 2: Antiviral Activity of a this compound Derivative against HSV-1F

| Compound | 50% Cytotoxicity (CC50) in μg/ml | 50% Antiviral Activity (EC50) in μg/ml | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2-Oxo-2H-chromene-3-carboxylic acid [2-(pyridin-2-yl methoxy)-phenyl]-amide (HL1) | 270.4 | 37.20 | 7.3 | researchgate.netnih.gov |

| Acyclovir (Standard) | 128.8 ± 3.4 | 2.8 ± 0.1 | 46.0 | researchgate.netnih.gov |

Another area of investigation has been the inhibition of HIV-1 integrase. A series of eighteen 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were evaluated for this activity. researchgate.net Six of these compounds showed significant inhibition of HIV-1 integrase 3'-strand transfer, with IC50 values below 1.7 μM, highlighting the importance of the chromene-3-carboxamide motif for this enzymatic activity. researchgate.net However, these compounds did not show anti-HIV-1 or HIV-2 activity below their cytotoxic concentrations, indicating a need for further structural modifications. researchgate.net

Analgesic Properties

The analgesic, or pain-relieving, properties of 2H-chromene derivatives have also been a focus of scientific inquiry. rjptonline.org One study investigated the analgesic activity of a new 2H-chromene derivative, referred to as the CHR compound, which acts as a cannabinoid CB1 receptor modulator. ssmu.ru This compound was tested in various mouse models of pain.

In the formalin test, the CHR compound reduced pain reactions by 43–63%. ssmu.ru In the acetic acid-induced writhing test, it decreased the number of writhing responses by 50%, an effect comparable to the standard drugs diclofenac (B195802) sodium and tramadol. ssmu.ru Furthermore, in the hot plate test, the compound increased the time it took for the mice to react to a painful stimulus by 34%. ssmu.ru These findings indicate a pronounced analgesic effect in models of chemogenic, visceral, and thermal pain. epa.govssmu.ru

A separate study on a novel series of coumarinyl amides found that compounds with chloro substitutions on the aromatic ring, such as 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVb) and 4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVc) , provided significant protection in the acetic acid-induced writhing model, demonstrating remarkable analgesic activity. nih.gov

Potential as Anti-depressant Agents

The potential of this compound derivatives as antidepressant agents has been primarily linked to their ability to inhibit monoamine oxidase (MAO) enzymes. nih.govresearchgate.netacs.org MAO-A and MAO-B are crucial enzymes that metabolize neurotransmitters like serotonin, norepinephrine, and dopamine, which are implicated in mood regulation. uni-duesseldorf.de

A study involving a series of new this compound derivatives (4a-4t) evaluated their inhibitory activity against both MAO-A and MAO-B. researchgate.netnih.gov Among the tested compounds, compound 4d was the most active, showing a significant and selective inhibition of MAO-B. researchgate.netnih.gov

Table 3: MAO-B Inhibitory Activity of a this compound Derivative

| Compound | MAO-B IC50 (μM) | MAO-A IC50 (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| Compound 4d | 0.93 | >60 | >64.5 | researchgate.netnih.gov |

| Iproniazid (Standard) | 7.80 | 7.80 | 1 | researchgate.netnih.gov |

Another investigation synthesized a series of this compound derivatives (5a-5g) and tested their antidepressant activity using the forced swim test and tail suspension test in mice. ssmu.ru The results indicated that compound 5b reduced immobility time, suggesting an antidepressant-like effect that was comparable to the standard drug fluoxetine. ssmu.ru The high selectivity of some of these derivatives for MAO-B makes them promising candidates for the development of new antidepressant drugs with potentially fewer side effects. nih.govresearchgate.netnih.govresearchgate.net

Anti-austerity Agents to Overcome Cancer Cells' Tolerance to Nutrient Starvation

The tumor microenvironment is often characterized by a limited supply of nutrients and oxygen, a condition known as austerity. Many cancer cells, particularly aggressive types like pancreatic cancer, have developed a tolerance to these harsh conditions, allowing them to survive and even thrive. A novel therapeutic strategy, termed the "anti-austerity" approach, aims to identify compounds that selectively kill cancer cells under nutrient-deprived conditions while sparing healthy cells in nutrient-rich environments. Within this framework, derivatives of this compound, particularly those based on the coumarin scaffold, have emerged as promising candidates.

Research has focused on the synthesis and evaluation of various this compound analogues for their anti-austerity activity, primarily against human pancreatic cancer cell lines such as PANC-1. These cells are known for their remarkable ability to withstand nutrient starvation.

One of the most notable compounds identified is 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3-phenylpropyl)amide. This derivative has demonstrated highly potent and selective cytotoxicity against PANC-1 cells when cultured in a nutrient-deprived medium, exhibiting a PC50 value of 0.44 μM. nih.govnih.govresearchgate.netresearchgate.netelsevierpure.com Crucially, this compound showed no toxicity in a normal, nutrient-rich medium, highlighting its selectivity for cancer cells under austere conditions. nih.govnih.govresearchgate.netresearchgate.netelsevierpure.com Further investigations revealed that treatment with this compound led to dramatic alterations in the morphology of PANC-1 cells, ultimately causing cell death. nih.govnih.govresearchgate.netresearchgate.net It was also found to inhibit the migration and colony formation of these cancer cells in a concentration-dependent manner, suggesting its potential to impede metastasis. nih.govnih.gov

The anti-austerity mechanism of some coumarin derivatives has been linked to the inhibition of critical survival pathways in cancer cells. For instance, certain isoprenylated coumarin derivatives have been found to induce selective cancer cell death under nutrient-deprived conditions by inhibiting autophagy, a cellular process that cancer cells exploit to survive starvation. iiarjournals.org Other related compounds have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov

The exploration of structure-activity relationships has been a key aspect of this research. Studies on isoprenylated coumarins, for example, have examined how variations in the length and position of the isoprenyl tail on the coumarin scaffold affect anti-austerity activity. nih.gov Similarly, research into other related structures, such as guggulsterone (B1672438) derivatives, has identified compounds with potent cytotoxicity against PANC-1 cells under nutrient-deprived conditions, with PC50 values in the low micromolar range. nih.gov

These findings underscore the potential of the this compound scaffold as a basis for developing novel anti-austerity agents. By specifically targeting the metabolic vulnerabilities of cancer cells in the nutrient-poor tumor microenvironment, these compounds represent a promising avenue for the development of more effective and selective cancer therapies.

Research Findings on the Anti-austerity Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity under Nutrient Deprivation (PC50/IC50) | Key Findings |

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3-phenylpropyl)amide | PANC-1 (Pancreatic) | 0.44 μM | Highly potent and selective cytotoxicity under nutrient deprivation; no toxicity in nutrient-rich medium. nih.govnih.govresearchgate.netresearchgate.netelsevierpure.com |

| 6-Farnesyloxy coumarin | PANC-1 (Pancreatic) | 4 μM | Induced apoptosis-like morphological changes. iiarjournals.org |

| Isoprenylated coumarin derivative (DCM-MJ-I-21) | PANC-1, BxPC-3, Capan-2 (Pancreatic) | Not specified | Induces selective cell death under glucose deprivation by inhibiting autophagy. iiarjournals.org |

| Guggulsterone Derivative (GSD-1) | PANC-1 (Pancreatic) | 1.6 μM | Potent cytotoxicity in nutrient-deprived medium. nih.gov |

| Guggulsterone Derivative (GSD-7) | PANC-1 (Pancreatic) | 3.2 μM | Potent cytotoxicity in nutrient-deprived medium. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Modeling

Influence of Substituents on Biological Activity

The introduction of different functional groups onto the 2H-chromene-3-carboxamide scaffold allows for the fine-tuning of its physicochemical and pharmacokinetic properties, which in turn affects its interaction with biological targets. researchgate.netmsu.edu

The electronic properties of substituents on the this compound core play a pivotal role in determining the biological potency.

Electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), and halogens (e.g., -F, -Cl, -Br) can significantly enhance the biological activity of these compounds. For instance, the introduction of a nitro group at the C6 position of the benzopyran moiety has been shown to increase the efficacy of PPARα and PPARγ agonists. researchgate.net In the context of anticancer activity, derivatives bearing a cyano group have demonstrated notable inhibitory effects on FOXM1 expression. mdpi.com The presence of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at the C2 position of the 3-nitro-2H-chromene scaffold activates the double bond and increases the stereoselectivity of reactions. mdpi.com Halogenated 3-nitro-2H-chromenes have shown to be effective antimicrobial agents against Gram-positive bacteria, with the activity being potentiated by the presence of multiple halogen atoms. nih.gov Specifically, bromo-substitutions at the 6- and 8-positions of 3-nitrochromene significantly increase inhibitory activity against thioredoxin reductase. researchgate.net

Electron-donating groups (EDGs) , on the other hand, can have varied effects. In some cases, electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) can increase the hydrophobicity of the molecule, potentially altering its bioavailability and receptor interactions. mdpi.com However, in the context of antibacterial activity, 3-nitro-2H-chromenes with electron-donating groups on either the chromene or the phenyl ring resulted in almost no inhibition. nih.gov In another study on anticancer activity, phenyl rings bearing methyl or methoxy groups displayed weak activity. mdpi.com

The following table summarizes the effect of electron-withdrawing and electron-donating groups on the biological activity of this compound derivatives.

| Substituent Type | Group Example | Position | Biological Activity | Reference |

| Electron-Withdrawing | -NO2 | C6 | Increased PPARα/γ agonism | researchgate.net |

| Electron-Withdrawing | -Br | C6, C8 | Increased thioredoxin reductase inhibition | researchgate.net |

| Electron-Withdrawing | -CN | Phenyl Ring | Decreased FOXM1 expression | mdpi.com |

| Electron-Withdrawing | -F, -Cl | Phenyl Ring | Potent anticancer activity | mdpi.com |

| Electron-Donating | -CH3, -OCH3 | Phenyl Ring | Weak anticancer activity | mdpi.com |

| Electron-Donating | -CH3, -OCH3 | Chromene/Phenyl Ring | No antibacterial activity | nih.gov |

The substituent on the nitrogen atom of the carboxamide group is a key determinant of the biological activity of 2H-chromene-3-carboxamides. A variety of N-aryl and N-alkyl substituents have been explored, leading to compounds with a wide range of pharmacological properties.

For instance, in a series of this compound derivatives evaluated as monoamine oxidase (MAO) inhibitors, the nature of the N-substituent was critical for activity and selectivity. researchgate.netnih.gov Molecular docking studies of an active compound from this series revealed that the benzene (B151609) ring of the N-substituent engages in a pi-pi interaction with the ILE199 residue in the active site of human MAO-B. researchgate.net

In the development of anticancer agents, N-phenyl coumarin-3-carboxamides showed significantly more potency against HepG2 cell lines than the corresponding carboxylic acids. mdpi.com The substitution pattern on the N-phenyl ring was also found to be important, with fluorine-bearing derivatives showing high potency. mdpi.com Specifically, N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential in targeting acetylcholinesterase. mdpi.com

The table below illustrates the impact of different N-substituents on the biological activity of this compound derivatives.

| N-Substituent | Biological Target/Activity | Key Findings | Reference |

| Phenyl | MAO-B | Pi-pi interaction with ILE199 | researchgate.net |

| 4-Fluorophenyl | Anticancer (HeLa, HepG2) | High potency | mdpi.com |

| 2,5-Difluorophenyl | Anticancer (HeLa, HepG2) | High potency | mdpi.com |

| 4-Chlorophenyl | Anticancer (HeLa, HepG2) | Less active than fluoro derivatives | mdpi.com |

| 4-Bromophenyl | Anticancer (HeLa, HepG2) | Less active than fluoro derivatives | mdpi.com |

| Pyridin-2-yl | AKR1B10 inhibition | Potent inhibition | nih.gov |